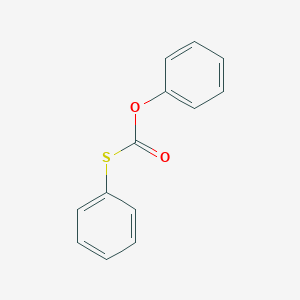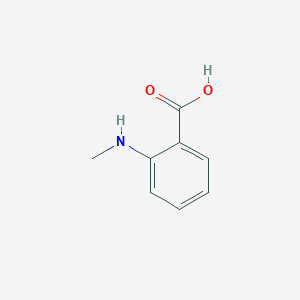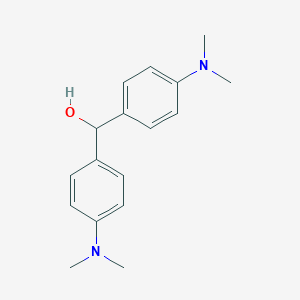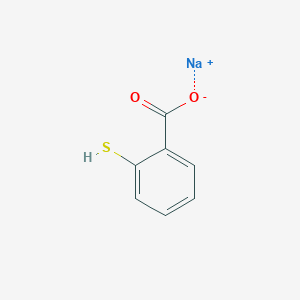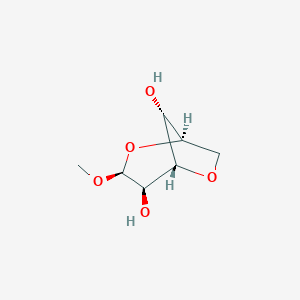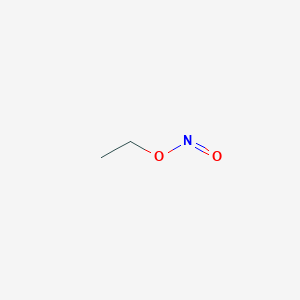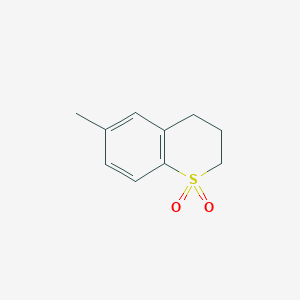
Triallyl cyanurate
Vue d'ensemble
Description
Triallyl cyanurate (TAC) is a trifunctional monomer that can be used to enhance hardness, heat and solvent resistance, and electrical properties in polymer systems, including polyolefins, epoxies, polyesters, and polyvinyl chloride . It is a pale yellow crystal or liquid with a molecular formula of C12H15N3O3 .
Synthesis Analysis
TAC can be synthesized using cyanuric acid and allyl chloride as the starting materials . In one study, TAC was modified by hydrogen silicone oil via a hydrosilylation reaction, generating an intermediate. After the cross-linking polymerization of this intermediate, a shape-stabilized phase change material was synthesized .Molecular Structure Analysis
The molecular structure of TAC can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
TAC plays a significant role in the UV radiation cross-linking process of polyethylene . It participates in the reaction behavior on the ground state during this process and also undergoes intra-molecular isomerization .Physical And Chemical Properties Analysis
TAC is insoluble in water but soluble in most organic solvents . It has been used as a reactive plasticizer to promote the high-temperature creep resistance of poly (vinyl chloride) (PVC) plastisols .Applications De Recherche Scientifique
Nonflammable and Fast Ion Conducting Elastic Polymer Electrolytes
Triallyl cyanurate has been used in the development of nonflammable and fast ion conducting elastic polymer electrolytes . The abundant C-C bonds and triazines in the triallyl cyanurate agent are utilized as vulcanization accelerators to cross-link the NBR matrices and as flame retardants to inhibit the combustion of the electrolyte . Furthermore, the electronegative nitrogen atoms in triallyl cyanurate can help delocalizing lithium salts, facilitating the dissociation and transportation of lithium ions .
Wastewater Treatment
Triallyl isocyanurate (TAIC) has been used in wastewater treatment as a refractory organic compound due to its significant production capability and negative environmental impact . TAIC degradation was enhanced when an ozone (O3)/ultraviolet (UV) process was applied compared with the application of an independent O3 process .
Enhancing the Strength, Rigidity, and Heat Resistance of Plastic Products
Triallyl cyanurate is a crosslinking agent for trifunctional reaction, and it can remarkably improve the strength, rigidity, and heat resistance of plastic products . It allows the products to work at 250℃ for a long time .
Mécanisme D'action
Target of Action
Triallyl cyanurate (TAC) primarily targets the matrices of synthetic rubbers, such as nitrile butadiene rubber (v-NBR), where it acts as a crosslinking agent . The compound’s role is to improve the strength, rigidity, and heat resistance of plastic products .
Mode of Action
TAC interacts with its targets through a process known as crosslinking. The abundant C-C bonds and triazines in TAC are utilized as vulcanization accelerators to crosslink the NBR matrices . This interaction results in significant changes in the physical properties of the target materials, enhancing their strength, rigidity, and heat resistance .
Biochemical Pathways
The primary biochemical pathway affected by TAC is the polymerization process. TAC enhances the occurrence of intermolecular crosslinking at an early stage of polymerization . This is due to the rigidity of the TAC polymer chain, which has bulkier isocyanurate side groups than the polymer chains derived from the polymerizations of other multi-allyl compounds .
Result of Action
The action of TAC results in the formation of nonflammable, elastic, and fast lithium-ion conducting solid polymer electrolytes (SPEs) . The electronegative nitrogen atoms in TAC help delocalize lithium salts, facilitating the dissociation and transportation of lithium ions . This leads to high ionic conductivity and excellent flame retardancy .
Action Environment
The action of TAC can be influenced by environmental factors. For instance, the degradation of TAC was enhanced when an ozone (O3)/ultraviolet (UV) process was applied compared with the application of an independent O3 process . Furthermore, the presence of particulate and suspended matter could hinder the transmission of ultraviolet light and reduce the production of HO$ accordingly .
Safety and Hazards
Orientations Futures
TAC has wide applications and its future research directions include additional studies on its antimicrobial, antifungal, and cytotoxic activities . More research could be done to look into its potential applications in the synthesis of other organic and inorganic compounds, as well as its potential uses as a flame retardant and UV stabilizer .
Propriétés
IUPAC Name |
2,4,6-tris(prop-2-enoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJELTSYBAHKXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-85-6 | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8037754 | |
| Record name | 2,4,6-Tris(allyloxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Colorless liquid; mp = 26-27 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triallyl cyanurate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triallyl cyanurate | |
CAS RN |
101-37-1 | |
| Record name | Triallyl cyanurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triallyl cyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triallyl cyanurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triallyl cyanurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Tris(allyloxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-triallyloxy-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIALLYL CYANURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDD3388O1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of triallyl cyanurate?
A1: The molecular formula of triallyl cyanurate is C12H15N3O3, and its molecular weight is 249.27 g/mol.
Q2: Is there any spectroscopic data available for triallyl cyanurate?
A2: Yes, infrared (IR) spectroscopy is frequently used to characterize TAC. Researchers have used IR to track the disappearance of the allyl groups and the formation of isocyanurate rings during polymerization. []
Q3: How does triallyl cyanurate enhance the properties of polymers?
A3: TAC acts as a crosslinking agent, forming bridges between polymer chains. This process increases the material's strength, hardness, and thermal resistance. [, , , ] For example, TAC significantly improves the thermal resistance of diallyl isophthalate (DAIP) resins. []
Q4: Is triallyl cyanurate compatible with a variety of polymers?
A4: Yes, TAC demonstrates compatibility with a range of polymers, including polyethylene (PE), polypropylene (PP), poly(vinyl chloride) (PVC), poly(methyl methacrylate) (PMMA), and ethylene vinyl acetate (EVA). [, , , , , , ]
Q5: Can triallyl cyanurate be used to modify the properties of low-density polyethylene (LDPE)?
A5: Yes, TAC is used as a crosslinking agent for LDPE, enhancing its gel content and impacting its foaming behavior. [] Researchers found that incorporating TAC into dicumyl peroxide crosslinking systems for LDPE influences the foam formation and final properties. []
Q6: Does triallyl cyanurate exhibit any catalytic properties?
A6: While TAC is primarily known as a crosslinking agent, its polymerization process involves free radical reactions. [, , ] Some studies suggest that its presence can influence the rate of certain reactions, but it's not typically classified as a catalyst.
Q7: Have there been any computational studies on triallyl cyanurate?
A7: While specific computational studies on TAC itself are limited in the provided research, computational methods are valuable for understanding polymerization mechanisms and predicting polymer properties. Future research could employ computational chemistry to model TAC's interactions with different monomers and predict the properties of resulting polymers.
Q8: Are there specific formulation strategies to enhance triallyl cyanurate's performance?
A8: Researchers have explored combining TAC with other coagents or additives to fine-tune the properties of the final polymer. [, , ] For instance, using TAC with dicumyl peroxide in specific ratios enhances ozone resistance in chlorinated polyethylene elastomers. []
Q9: Are there specific safety regulations regarding triallyl cyanurate?
A9: While the provided research doesn't delve into specific SHE regulations, it's crucial to consult safety data sheets and regulatory guidelines for handling and using TAC. Like many chemicals, appropriate safety measures should be taken during handling and processing.
Q10: What analytical techniques are used to study triallyl cyanurate and its effects on polymers?
A10: Researchers employ various methods to characterize TAC and its influence on polymers, including:
- Differential thermal analysis (DTA): To study the thermal properties and polymerization kinetics of TAC. [, ]
- Infrared (IR) spectroscopy: To determine the extent of crosslinking, monitor the disappearance of specific functional groups (allyl groups), and identify changes in chemical structure during polymerization. [, ]
- Gel content measurements: To quantify the degree of crosslinking achieved in a polymer. [, ]
- Mechanical testing: To assess the changes in mechanical properties, such as tensile strength, elongation at break, and hardness, after incorporating TAC into polymers. [, , , , ]
- Microscopy (e.g., scanning electron microscopy): To visualize the morphology and dispersion of TAC within the polymer matrix. []
Q11: Are there alternatives to triallyl cyanurate as a crosslinking agent?
A11: Yes, several alternatives exist, including triallyl isocyanurate (TAIC), trimethylolpropane triacrylate (TMPTA), and multifunctional peroxides. [, , ] The choice of crosslinking agent depends on the desired properties, processing conditions, and cost considerations.
Q12: What resources are crucial for research on triallyl cyanurate and its applications?
A12: Essential resources for research include:
Q13: When was triallyl cyanurate first synthesized and what were the initial applications?
A13: While the provided research doesn't detail the precise timeline of TAC's discovery, it highlights early patents related to its use in water-swellable carboxylic polymers. [] This suggests its initial applications likely involved modifying polymer properties.
Q14: Which fields benefit from research on triallyl cyanurate?
A14: Research on TAC benefits various fields:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




